3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol
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Overview
Description
LG190178 is a nonsteroidal ligand for the vitamin D receptor. It is known for its ability to induce the formation of vitamin D receptor-retinoic acid X receptor heterodimer complexes, stabilize the agonist conformation of the vitamin D receptor ligand binding domain, and enable the vitamin D receptor to interact with coactivator proteins. This compound has functions in regulating calcium homeostasis, bone mineralization, and cell proliferation, differentiation, and apoptosis. It is used in the study of psoriasis, osteoporosis, and cancer .
Preparation Methods
The synthesis of LG190178 involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial production methods for LG190178 are designed to scale up the laboratory synthesis to a commercial level. This involves optimizing the reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
LG190178 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LG190178 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
LG190178 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the study of vitamin D receptor interactions and the development of new nonsteroidal ligands.
Biology: It is used to study the regulation of calcium homeostasis, bone mineralization, and cell proliferation, differentiation, and apoptosis.
Medicine: It is used in the study of diseases such as psoriasis, osteoporosis, and cancer, and has potential therapeutic applications in these areas.
Industry: It is used in the development of new drugs and therapeutic agents for the treatment of various diseases
Mechanism of Action
LG190178 exerts its effects by binding to the vitamin D receptor, which is a ligand-regulated transcription factor. Upon binding, LG190178 induces the formation of vitamin D receptor-retinoic acid X receptor heterodimer complexes, stabilizes the agonist conformation of the vitamin D receptor ligand binding domain, and enables the vitamin D receptor to interact with coactivator proteins. This leads to the regulation of gene expression involved in calcium homeostasis, bone mineralization, and cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
LG190178 is unique among nonsteroidal vitamin D receptor ligands due to its ability to induce the formation of vitamin D receptor-retinoic acid X receptor heterodimer complexes and stabilize the agonist conformation of the vitamin D receptor ligand binding domain without causing hypercalcemia. Similar compounds include:
LG190176: Another nonsteroidal vitamin D receptor ligand with similar biological activities.
1α,25-dihydroxyvitamin D3: The natural ligand for the vitamin D receptor, which has similar biological activities but can cause hypercalcemia.
Calcitriol: A synthetic analog of 1α,25-dihydroxyvitamin D3 with similar biological activities but also associated with hypercalcemia
Properties
Molecular Formula |
C28H42O5 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[4-[3-[4-(2-hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol |
InChI |
InChI=1S/C28H42O5/c1-8-28(9-2,21-10-12-24(19(3)14-21)32-17-23(30)16-29)22-11-13-25(20(4)15-22)33-18-26(31)27(5,6)7/h10-15,23,26,29-31H,8-9,16-18H2,1-7H3 |
InChI Key |
AIKLCYAFOOBGEV-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC(CO)O)C)C2=CC(=C(C=C2)OCC(C(C)(C)C)O)C |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC(CO)O)C)C2=CC(=C(C=C2)OCC(C(C)(C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LG190178; LG 190178; LG-190178. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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